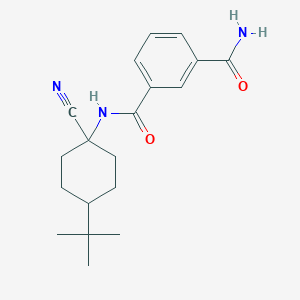
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a tert-butyl group, a cyanocyclohexyl group, and two carboxamide groups, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the tert-butyl and cyanocyclohexyl groups through a series of substitution reactions. The carboxamide groups are then introduced via amide formation reactions, often using reagents like amines and carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism by which 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of target proteins.
相似化合物的比较
Similar Compounds
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide: shares similarities with other benzene derivatives that have tert-butyl and cyanocyclohexyl groups.
N-(4-Tert-butylphenyl)-3-cyanocyclohexylcarboxamide: A related compound with a similar core structure but different functional groups.
4-Tert-butyl-1-cyanocyclohexylbenzamide: Another similar compound with variations in the placement of functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and their positions on the benzene ring
属性
IUPAC Name |
3-N-(4-tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2,3)15-7-9-19(12-20,10-8-15)22-17(24)14-6-4-5-13(11-14)16(21)23/h4-6,11,15H,7-10H2,1-3H3,(H2,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETMXRSHCFIPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














